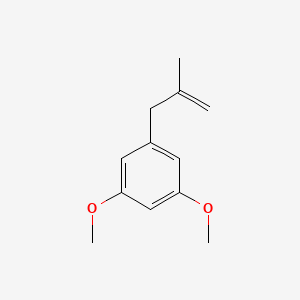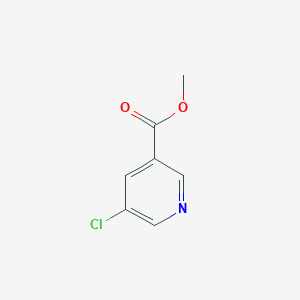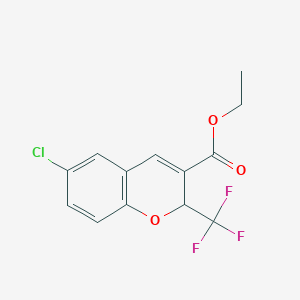
Carbonato de metilo 3-formil-4-metoxifenilo
Descripción general
Descripción
3-Formyl-4-methoxyphenyl methyl carbonate, also known as FMOC-Cl, is a chemical compound widely used in various fields of research and industry. It has a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups in organic synthesis . The steric and electronic characteristics of these compounds can be easily manipulated by selecting suitable condensing aldehydes or ketones and primary amines .Aplicaciones Científicas De Investigación
Fabricación de Nanopartículas
El compuesto se ha utilizado en la síntesis de bis (4-formil-2 metoxifenil carbonato), utilizando dos reactivos verdes carbonato de dimetilo y vainillina para su aplicación como agente terapéutico . El compuesto sintetizado se utilizó para crear nanopartículas de base de Schiff mediante reticulación con quitosano .
Propiedades antioxidantes
Tanto el compuesto sintetizado como las nanopartículas de quitosano resultantes mostraron un potencial significativo de eliminación de radicales . Esto indica su posible uso como antioxidantes en diversas aplicaciones.
Propiedades anticancerígenas
El compuesto y las nanopartículas han mostrado propiedades anticancerígenas . El esqueleto de éster de carbonato y la parte presente en las nanopartículas se someten a hidrólisis en el microentorno objetivo que causa cáncer para liberar vainillina y quitosano, lo que mejora la actividad anticancerígena .
Administración de fármacos
Debido a las propiedades biocompatibles del quitosano, las nanopartículas formadas mediante reticulación con el compuesto sintetizado se pueden utilizar como un posible portador de fármacos .
Síntesis de análogos que contienen pirrol
Los análogos que contienen pirrol se consideran una fuente potencial de compuestos biológicamente activos . El compuesto sintetizado podría utilizarse potencialmente en la síntesis de estos análogos.
Complejos metálicos de rutenio de base de Schiff
Las bases de Schiff, como la formada por el compuesto, tienen una amplia variedad de aplicaciones en diversos campos, incluida la química orgánica e inorgánica, la analítica, la catálisis, la farmacéutica, la biológica, la alimentaria y la industria de los colorantes . También tienen actividades farmacológicas como antiinflamatorias, antitumorales, anticonvulsivas, antifúngicas, analgésicas y más .
Direcciones Futuras
Ruthenium metal-based complexes and Schiff base ligands, which this compound could potentially form, are rapidly becoming conventionally considered for various applications including biological applications (antioxidant, anticancer, antimicrobial), in catalysis, in functional materials, in sensors, and as pigments for dyes .
Mecanismo De Acción
Target of Action
Similar compounds, such as phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .
Mode of Action
It’s worth noting that similar compounds are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Compounds involved in suzuki–miyaura cross-coupling reactions are known to affect carbon–carbon bond formation . This process is crucial in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules.
Result of Action
Similar compounds, such as phenylboronic acids, are known to inhibit certain enzymes, potentially leading to the suppression of tumor growth, progression, and metastasis .
Action Environment
The action, efficacy, and stability of 3-Formyl-4-methoxyphenyl methyl carbonate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature. For instance, the addition of various substituents on phenyl rings of boronic acids allows them to be used in a physiologically acceptable pH range .
Análisis Bioquímico
Biochemical Properties
3-Formyl-4-methoxyphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis . The compound’s interaction with palladium catalysts facilitates the formation of carbon-carbon bonds, making it a valuable reagent in synthetic chemistry .
Cellular Effects
The effects of 3-Formyl-4-methoxyphenyl methyl carbonate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it has been observed to impact cell signaling pathways, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3-Formyl-4-methoxyphenyl methyl carbonate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with palladium catalysts in Suzuki–Miyaura coupling reactions involves oxidative addition and transmetalation steps, which are crucial for the formation of new carbon-carbon bonds . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Formyl-4-methoxyphenyl methyl carbonate over time in laboratory settings are critical factors in its application. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the compound may undergo degradation, leading to changes in its biochemical activity and efficacy .
Dosage Effects in Animal Models
The effects of 3-Formyl-4-methoxyphenyl methyl carbonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
3-Formyl-4-methoxyphenyl methyl carbonate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in Suzuki–Miyaura coupling reactions involves the transfer of nucleophilic organic groups from boron to palladium, which is a key step in the formation of new carbon-carbon bonds . These interactions underscore the compound’s significance in metabolic processes.
Transport and Distribution
The transport and distribution of 3-Formyl-4-methoxyphenyl methyl carbonate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in different cellular compartments can affect its biochemical activity and efficacy . Understanding these transport mechanisms is crucial for optimizing the compound’s application in biochemical research.
Subcellular Localization
The subcellular localization of 3-Formyl-4-methoxyphenyl methyl carbonate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The compound’s localization can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical studies.
Propiedades
IUPAC Name |
(3-formyl-4-methoxyphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-13-9-4-3-8(5-7(9)6-11)15-10(12)14-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYTSBRCBEKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576096 | |
| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132638-49-4 | |
| Record name | 3-Formyl-4-methoxyphenyl methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
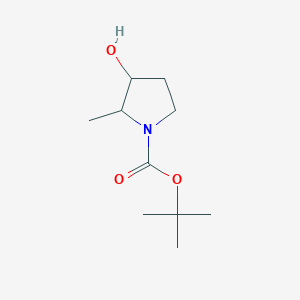




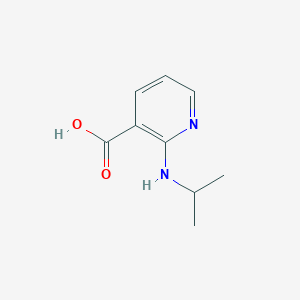
![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
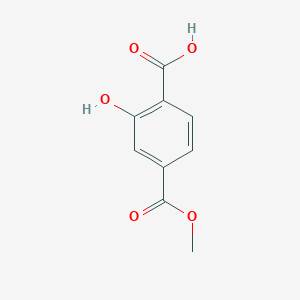
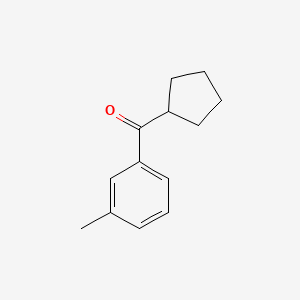
![9,9'-Spirobi[fluorene]-2,2'-diamine](/img/structure/B1317005.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)
